5-Bromo-1H-imidazole-4-carbaldehyde

Catalog No.
S891168
CAS No.
50743-01-6
M.F
C4H3BrN2O
M. Wt
174.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-imidazole-4-carbaldehyde

CAS Number

50743-01-6

Product Name

5-Bromo-1H-imidazole-4-carbaldehyde

IUPAC Name

5-bromo-1H-imidazole-4-carbaldehyde

Molecular Formula

C4H3BrN2O

Molecular Weight

174.98 g/mol

InChI

InChI=1S/C4H3BrN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7)

InChI Key

WSKUPAMDYXOQRC-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)Br)C=O

Canonical SMILES

C1=NC(=C(N1)Br)C=O

Medicinal Chemistry:

The presence of the imidazole ring, a five-membered aromatic heterocycle with nitrogen atoms, is a common feature in many biologically active molecules. This ring structure allows for hydrogen bonding and interaction with various biomolecules []. Furthermore, the aldehyde group (carbaldehyde) can participate in condensation reactions to form new carbon-carbon bonds. These properties make 5-Bromo-1H-imidazole-4-carbaldehyde a potential candidate for the development of novel drugs. Researchers might explore its ability to target specific enzymes or receptors in the body. However, there's currently limited information on its biological activity or role in specific disease models.

5-Bromo-1H-imidazole-4-carbaldehyde has the molecular formula C4_4H3_3BrN2_2O and a molecular weight of 174.98 g/mol. The compound features a five-membered heterocyclic imidazole ring with two nitrogen atoms and a bromine atom at the 5-position, along with an aldehyde group at the 4-position. This unique structure allows for various chemical modifications and interactions with biological systems.

The presence of the aldehyde group in 5-Bromo-1H-imidazole-4-carbaldehyde enables it to participate in several important reactions:

  • Condensation Reactions: The aldehyde can form Schiff bases with amines, which are crucial intermediates in pharmaceutical synthesis.
  • Nucleophilic Addition: The carbonyl carbon in the aldehyde group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Oxidative Coupling: The compound can also be involved in oxidative coupling reactions under specific conditions, allowing for further functionalization of the imidazole ring.

Several methods have been developed for synthesizing 5-Bromo-1H-imidazole-4-carbaldehyde:

  • Vilsmeier-Haack Reaction: This method involves the formylation of 4-bromoimidazole using phosphorus oxychloride and N,N-dimethylformamide as reagents:
    text
    4-Bromoimidazole + POCl3 + DMF → 5-Bromo-1H-imidazole-4-carbaldehyde + HCl
  • Formylation of 5-Bromolevulinic Acid: Another approach utilizes 5-bromolevulinic acid followed by cyclization to produce the imidazole ring:
    text
    5-Bromolevulinic acid + Formamidine → 5-Bromo-1H-imidazole-4-carbaldehyde

These methods highlight the versatility and accessibility of this compound from readily available starting materials.

5-Bromo-1H-imidazole-4-carbaldehyde serves as a key intermediate in organic synthesis. Its applications include:

  • Synthesis of Imidazole Derivatives: It is used in producing various substituted imidazoles that are important in medicinal chemistry.
  • Pharmaceutical Development: The compound's ability to form diverse derivatives makes it valuable in developing new drugs targeting specific biological pathways.
  • Agricultural Chemicals: Its derivatives may also find applications in agrochemicals due to their potential bioactivity .

Research into the interaction of 5-Bromo-1H-imidazole-4-carbaldehyde with biological macromolecules is ongoing. Its potential as a substrate for enzyme-catalyzed reactions suggests that it could facilitate the formation of complex structures necessary for drug design. Further studies are needed to elucidate its specific interactions with proteins and nucleic acids .

Several compounds share structural similarities with 5-Bromo-1H-imidazole-4-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromo-1-methyl-1H-imidazole-5-carbaldehydeC5_5H5_5BrN2_2OMethyl substitution at the 1-position
2-MethylimidazoleC4_4H6_6N2_2Lacks halogen; simpler structure
1-MethylimidazoleC4_4H6_6N2_2Methyl substitution at the 1-position

The uniqueness of 5-Bromo-1H-imidazole-4-carbaldehyde lies in its bromine atom and aldehyde group, which enhance its reactivity and potential for further functionalization compared to its analogs .

XLogP3

0.9

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-1H-imidazole-4-carbaldehyde

Dates

Modify: 2023-08-16

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